molecular formula C5H6ClNS B14435345 3-Chloro-1-isothiocyanatobut-1-ene CAS No. 76855-05-5

3-Chloro-1-isothiocyanatobut-1-ene

Cat. No.: B14435345
CAS No.: 76855-05-5
M. Wt: 147.63 g/mol
InChI Key: DAKBZDVRBLRZJG-UHFFFAOYSA-N
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Description

3-Chloro-1-isothiocyanatobut-1-ene is an organic compound with the molecular formula C5H6ClNS It is a derivative of butene, featuring both a chlorine atom and an isothiocyanate group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-isothiocyanatobut-1-ene typically involves the reaction of 3-chloro-1-butene with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds via the formation of an intermediate dithiocarbamate, which subsequently undergoes desulfurization to yield the desired isothiocyanate product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction parameters, such as temperature and pressure, ensuring a higher yield and purity of the final product. The use of safer and more environmentally friendly reagents, such as cyanuric acid, can also be incorporated to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-isothiocyanatobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new functionalized derivatives.

    Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Cyclization Reactions: The isothiocyanate group can react with nucleophiles to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Electrophiles: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HCl, HBr) are typical electrophiles for addition reactions.

    Catalysts: Lewis acids, such as AlCl3 or BF3, can be used to facilitate certain reactions.

Major Products Formed

    Substitution Products: Functionalized derivatives with various substituents replacing the chlorine atom.

    Addition Products: Halogenated or hydrogenated derivatives of the original compound.

    Cyclization Products:

Scientific Research Applications

3-Chloro-1-isothiocyanatobut-1-ene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Materials Science: The compound can be used in the development of novel polymers and materials with unique properties, such as enhanced thermal stability or conductivity.

    Biological Studies: Its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-isothiocyanatobut-1-ene involves its reactivity towards nucleophiles and electrophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, potentially leading to the inhibition of enzymatic activities or disruption of cellular processes. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-butene: A structurally similar compound lacking the isothiocyanate group.

    1-Isothiocyanatobut-1-ene: A compound with a similar isothiocyanate group but without the chlorine atom.

    3-Chloro-2-isothiocyanatopropene: A related compound with a different carbon chain length and position of the functional groups.

Uniqueness

3-Chloro-1-isothiocyanatobut-1-ene is unique due to the presence of both a chlorine atom and an isothiocyanate group on the same carbon chain.

Properties

CAS No.

76855-05-5

Molecular Formula

C5H6ClNS

Molecular Weight

147.63 g/mol

IUPAC Name

3-chloro-1-isothiocyanatobut-1-ene

InChI

InChI=1S/C5H6ClNS/c1-5(6)2-3-7-4-8/h2-3,5H,1H3

InChI Key

DAKBZDVRBLRZJG-UHFFFAOYSA-N

Canonical SMILES

CC(C=CN=C=S)Cl

Origin of Product

United States

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